Ticlopidine-d4 (hydrochloride) is a deuterated form of ticlopidine, which is a thienopyridine derivative primarily used as an antiplatelet agent. The compound serves as an internal standard in quantitative analysis, particularly in mass spectrometry techniques such as gas chromatography and liquid chromatography. Ticlopidine itself is known for its role as a P2Y12 receptor inhibitor, which is crucial in preventing platelet aggregation and thrombus formation.
Ticlopidine-d4 is synthesized from ticlopidine through deuteration processes. It can be sourced from various chemical suppliers, including MedKoo Biosciences and MedChemExpress, which provide it for research and analytical purposes.
Ticlopidine-d4 falls under the category of pharmaceutical compounds, specifically as a labeled internal standard for analytical chemistry. It is classified as a stable isotope-labeled compound, which aids in the accurate quantification of ticlopidine levels in biological samples.
The synthesis of ticlopidine-d4 typically involves deuterating the parent compound ticlopidine. Various synthetic routes have been developed to achieve this, emphasizing efficiency and yield.
The molecular formula for ticlopidine-d4 hydrochloride can be represented as C11H10D4ClN3S. The presence of deuterium (D) isotopes in the structure alters the mass of the compound without changing its chemical properties significantly.
Ticlopidine-d4 can participate in various chemical reactions similar to its non-deuterated counterpart due to its structural integrity. Key reactions include:
The reactions are characterized by their specificity and efficiency, making ticlopidine-d4 a valuable tool in pharmacokinetic studies .
The mechanism of action for ticlopidine-d4 mirrors that of ticlopidine itself:
This mechanism is crucial in clinical settings for managing conditions like coronary artery disease .
Relevant data indicate that the compound maintains high purity levels essential for accurate analytical applications .
Ticlopidine-d4 has several important applications:
The versatility and precision offered by ticlopidine-d4 make it an invaluable resource in both clinical research and pharmaceutical development .
Deuterium (²H), a stable, non-radioactive hydrogen isotope, imparts distinct physicochemical properties when incorporated into pharmaceutical compounds. The carbon-deuterium (C–D) bond exhibits a lower vibrational frequency and higher dissociation energy (∼1–1.5 kcal/mol) than carbon-hydrogen (C–H) bonds due to deuterium’s greater atomic mass. This difference generates a kinetic isotope effect (KIE), typically ranging from 2–7 for oxidative metabolism, slowing enzymatic cleavage of C–D bonds [ [6] [9]]. In pharmacological probes like Ticlopidine-d4 hydrochloride, deuteration aims to:
Table 1: Kinetic Isotope Effects (KIEs) in Deuterated Pharmaceuticals
Deuterated Drug | Deuteration Site | Observed KIE (kₕ/kₔ) | Primary Outcome |
---|---|---|---|
Deutetrabenazine | O-CH₃ → O-CD₃ | 2.8–3.0 | ↑ AUC by 2-fold |
Deucravacitinib | Aryl-CH₂ → Aryl-CD₂ | Not reported | Avoided toxic metabolite |
Ticlopidine-d4 | Benzyl-CH₂ → Benzyl-CD₂ | Theoretical: 2–5 | Metabolic stability (studied in vitro) |
Ticlopidine, a first-generation thienopyridine, requires hepatic bioactivation via CYP2C19, CYP2B6, and CYP1A2 to form its active thiol metabolite. This metabolite irreversibly inhibits the platelet P2Y12 adenosine diphosphate (ADP) receptor, suppressing glycoprotein IIb/IIIa complex activation [ [2] [5]]. However, its rapid oxidative clearance and complex metabolic pathway limit its utility as a pharmacological probe. Ticlopidine-d4 hydrochloride—where four hydrogen atoms at the benzyl position are replaced by deuterium—addresses these limitations:
Ticlopidine’s development began in the 1970s, culminating in its 1978 approval for stroke prevention [ [5]]. Its role in antiplatelet research expanded through key phases:
Table 2: Evolution of Deuterated Thienopyridine Research Tools
Era | Key Developments | Research Impact |
---|---|---|
Pre-2000 | Non-deuterated Ticlopidine | Established P2Y12 as antiplatelet target |
2000–2010 | Synthesis of benzyl-d4 Ticlopidine | Enabled metabolic studies via LC-MS/MS |
Post-2010 | Ticlopidine-d4 as a mechanistic probe | Refined CYP contribution maps for activation |
Chemical Properties and Metabolic Characteristics
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: